![molecular formula C16H22N2O2 B13936815 cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole is a chemical compound with the molecular formula C16H22N2O2 It is known for its unique structure, which includes a hexahydropyrrolo[3,4-b]pyrrole core with a benzyl and ethoxycarbonyl group attached
Vorbereitungsmethoden
The synthesis of cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydropyrrolo[3,4-b]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.
Addition of the ethoxycarbonyl group: This is typically done through esterification reactions using ethyl chloroformate or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzyl and ethoxycarbonyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The benzyl and ethoxycarbonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole can be compared with other similar compounds, such as:
cis-1-Benzyl-5-methoxycarbonylhexahydropyrrolo[3,4-b]pyrrole: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
trans-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole: Similar structure but with a trans configuration.
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-a]pyrrole: Similar structure but with a different ring fusion.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Eigenschaften
Molekularformel |
C16H22N2O2 |
|---|---|
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
ethyl (3aR,6aR)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-2-20-16(19)18-11-14-8-9-17(15(14)12-18)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3/t14-,15+/m1/s1 |
InChI-Schlüssel |
YPNVJYVXTBJLRR-CABCVRRESA-N |
Isomerische SMILES |
CCOC(=O)N1C[C@H]2CCN([C@H]2C1)CC3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)N1CC2CCN(C2C1)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


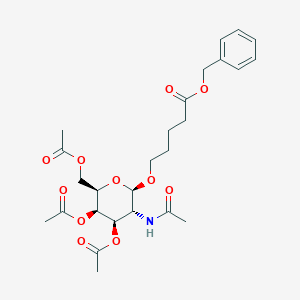
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)

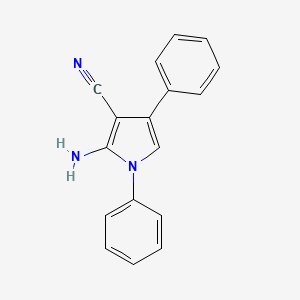
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene](/img/structure/B13936769.png)
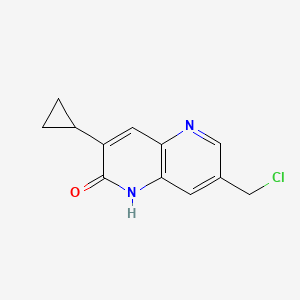
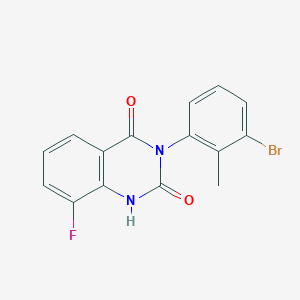

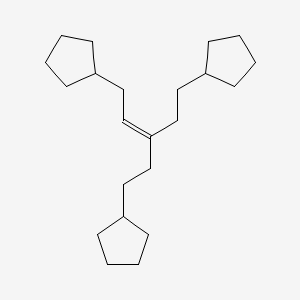
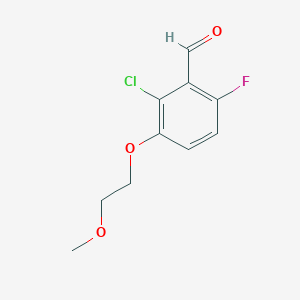
![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
